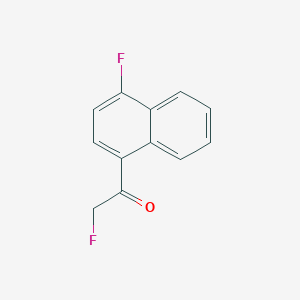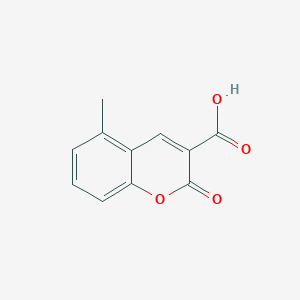
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid is a naturally occurring carboxylic acid that belongs to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its biochemical and physiological effects at the cellular and tissue levels and is an inhibitor of cyclooxygenase-2 (COX-2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid can be achieved through various methods. One common method involves the one-pot Knoevenagel condensation and intramolecular cyclization of various 2-hydroxybenzaldehydes with meldrum’s acid, using water extract of banana as a biocatalyst . This reaction is carried out at room temperature and yields the product in 76–94% within 420–490 minutes .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of green solvents and catalysts to ensure environmentally friendly processes. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various coumarin derivatives, which have significant biological and pharmaceutical properties .
Scientific Research Applications
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.
Industry: Employed in the production of dyes and other aromatic compounds.
Mechanism of Action
The mechanism of action of 5-Methyl-2-oxo-2H-chromene-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2). This enzyme is responsible for the formation of prostanoids, including prostaglandins, which play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Another member of the coumarin family with similar biological properties.
7-Hydroxy-4-methylcoumarin: Known for its use in the synthesis of various coumarin derivatives.
Coumarin-3-carboxamide analogues: These analogues have been designed and synthesized for their potential pancreatic lipase inhibition activity.
Uniqueness
5-Methyl-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific inhibition of cyclooxygenase-2 (COX-2), which makes it particularly valuable in the development of anti-inflammatory drugs . Its synthesis using green chemistry methods also highlights its environmental friendliness .
Properties
Molecular Formula |
C11H8O4 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-methyl-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-9-7(6)5-8(10(12)13)11(14)15-9/h2-5H,1H3,(H,12,13) |
InChI Key |
HAGSCCFHXWGRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=O)OC2=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


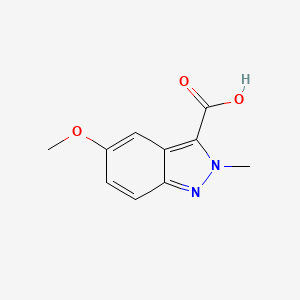

![7-Chloro-2-methylthiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B11898922.png)
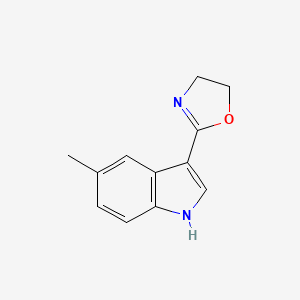
![4,6-dichloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11898936.png)
![(R)-(2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-7-yl)methanol](/img/structure/B11898941.png)

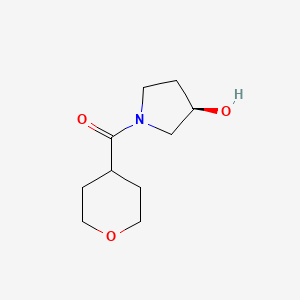
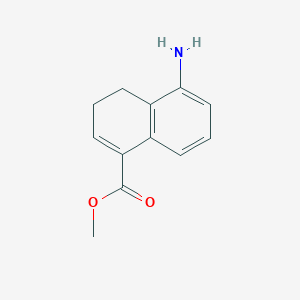
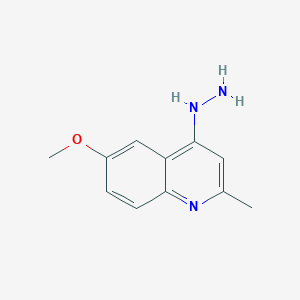


![2-[(Z)-2-hydroxyprop-1-enyl]quinolin-8-ol](/img/structure/B11898985.png)
